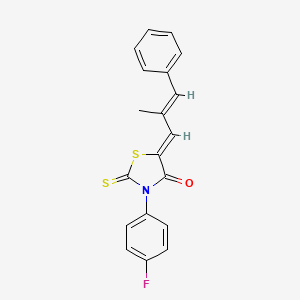

3-(4-Fluoro-phenyl)-5-(2-methyl-3-phenyl-allylidene)-2-thioxo-thiazolidin-4-one

Description

The compound 3-(4-Fluoro-phenyl)-5-(2-methyl-3-phenyl-allylidene)-2-thioxo-thiazolidin-4-one belongs to the rhodanine-derived thiazolidin-4-one family, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure features:

- A 2-methyl-3-phenyl-allylidene substituent at position 5, introducing steric bulk and π-conjugation.

- A 2-thioxo group, enhancing hydrogen-bonding and metal-chelating properties.

This compound is synthesized via Knoevenagel condensation between rhodanine and a substituted aldehyde precursor under acidic conditions (e.g., β-alanine and glacial acetic acid) . Such methods are typical for analogous thiazolidin-4-one derivatives, as seen in the synthesis of SR1–7 compounds (5-[3-substituted-4-(4-substituted-benzyloxy)-benzylidene]-2-thioxo-thiazolidin-4-one) .

Properties

IUPAC Name |

(5Z)-3-(4-fluorophenyl)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FNOS2/c1-13(11-14-5-3-2-4-6-14)12-17-18(22)21(19(23)24-17)16-9-7-15(20)8-10-16/h2-12H,1H3/b13-11+,17-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPESYDKFVNFVGG-YMGXUNRSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-Fluoro-phenyl)-5-(2-methyl-3-phenyl-allylidene)-2-thioxo-thiazolidin-4-one is part of the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.

Overview of Thiazolidin-4-ones

Thiazolidin-4-ones are characterized by their heterocyclic structure, which allows for modifications that can enhance their biological properties. These compounds have been reported to exhibit a wide range of activities, including:

- Anticancer

- Antimicrobial

- Antidiabetic

- Anti-inflammatory

- Anticonvulsant

Table 1: Summary of Biological Activities of Thiazolidin-4-one Derivatives

Anticancer Activity

Recent studies have shown that thiazolidinone derivatives, including the compound , exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated potent cytotoxicity against various cancer cell lines, including MCF7 and A2780. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression.

Case Study: A derivative with a similar scaffold was tested against multiple cancer lines, showing an IC50 value comparable to standard chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .

Antimicrobial Properties

The antimicrobial activity of thiazolidinone derivatives has been extensively documented. The specific compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria. Studies indicate that modifications in the phenyl group significantly enhance antibacterial activity.

Case Study: A related study found that thiazolidinone compounds exhibited inhibition rates of over 90% against E. coli and S. aureus, suggesting that the 4-fluoro substitution may contribute positively to its antimicrobial profile .

Antidiabetic Effects

Thiazolidinones are known for their role in enhancing insulin sensitivity and regulating glucose levels. The compound's structure suggests it may interact with PPARγ receptors, similar to established antidiabetic drugs.

Research Findings: Compounds within this class have shown promising results in lowering blood glucose levels in diabetic models, indicating that further exploration could lead to new therapeutic options for diabetes management .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their structural components. The presence of electron-withdrawing groups like fluorine enhances the biological efficacy by improving solubility and bioavailability.

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Fluorine | Increases potency against cancer cells |

| Methyl | Enhances antimicrobial properties |

| Phenyl | Critical for interaction with targets |

Scientific Research Applications

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. Specifically, compounds similar to 3-(4-Fluoro-phenyl)-5-(2-methyl-3-phenyl-allylidene)-2-thioxo-thiazolidin-4-one have been shown to:

- Modulate cell cycle progression.

- Induce DNA damage response pathways.

In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting potential for development as an anticancer therapeutic agent.

Antimicrobial Properties

The compound also displays antimicrobial activities. Its structural components allow it to interact with microbial enzymes or cellular targets, leading to inhibition of growth in various bacterial and fungal strains. This makes it a candidate for further exploration in the development of new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies suggest that 3-(4-Fluoro-phenyl)-5-(2-methyl-3-phenyl-allylidene)-2-thioxo-thiazolidin-4-one may exhibit anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways, which is crucial for treating conditions like arthritis or other inflammatory diseases.

Synthetic Routes

The synthesis of this compound typically involves:

- Condensation Reactions : Combining appropriate aldehydes and thiosemicarbazides under acidic or basic conditions, leading to the formation of a Schiff base intermediate that cyclizes to form the thiazolidinone ring.

- Optimization Techniques : Industrial production focuses on maximizing yield and purity through controlled reaction conditions and purification methods such as chromatography.

Chemical Reactions Analysis

Condensation Reactions

The active methylene group (C5) in the thiazolidinone core facilitates condensation with aldehydes or ketones. For instance:

-

Knoevenagel Condensation : Reacting with aromatic aldehydes under acidic or basic conditions yields arylidene derivatives. This reaction is pivotal for introducing diverse substituents at the C5 position, enhancing biological activity .

-

Piperidine-Catalyzed Aldol Condensation : In ethanol with piperidine, the allylidene moiety can undergo further conjugation with aldehydes, forming extended π-systems (e.g., 5-benzylidene derivatives) .

Example Reaction Conditions :

| Reagent | Catalyst/Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | Piperidine/EtOH | 120°C | 65–72% |

Cycloaddition Reactions

The conjugated allylidene group participates in [4+2] Diels-Alder reactions:

-

With Dienophiles : Reacts with maleic anhydride or tetrazines to form bicyclic adducts. The electron-withdrawing fluorine atom enhances reactivity at the β-position of the allylidene system .

Key Observation :

"The rigidity of the allylidene moiety directs regioselectivity in cycloadditions, favoring endo products due to steric and electronic effects".

Nucleophilic Substitution

The thioxo group (C2) is susceptible to nucleophilic attack:

-

Thiol Exchange : Reacts with alkyl/aryl thiols in basic media (e.g., K₂CO₃/DMF), replacing the sulfur atom with new thioether linkages.

-

Aminolysis : Primary amines displace the thioxo group, forming 2-iminothiazolidin-4-ones, which are precursors for hybrid molecules .

Reactivity Trend :

Fluorine’s electron-withdrawing effect increases electrophilicity at C2, accelerating substitution rates compared to non-fluorinated analogues .

Halogenation and Electrophilic Aromatic Substitution

The fluorophenyl group undergoes directed halogenation:

-

Bromination : Electrophilic bromination (Br₂/FeBr₃) occurs at the para position relative to fluorine, yielding 3-(4-fluoro-3-bromophenyl) derivatives .

-

Nitration : Nitrating agents (HNO₃/H₂SO₄) selectively target the meta position of the fluorophenyl ring.

Synthetic Utility :

Halogenated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Oxidation and Reduction

-

Oxidation : The thioxo group oxidizes to a sulfone (e.g., using H₂O₂/AcOH), enhancing polarity and altering bioactivity.

-

Reduction : NaBH₄ reduces the allylidene double bond, yielding a saturated thiazolidinone with retained fluorophenyl substitution .

Impact on Bioactivity :

Sulfone derivatives show improved metabolic stability but reduced anticancer potency compared to thioxo analogues .

Hybrid Molecule Formation

The compound serves as a scaffold for hybrid pharmacophores:

-

Pyrrolidinedione Hybrids : Condensation with maleic anhydride derivatives forms fused heterocycles (e.g., thiazolo[3,2-a]pyridines), which exhibit enhanced antiproliferative activity .

-

Triazine Conjugates : Coupling with chlorotriazines via nucleophilic aromatic substitution yields hybrids with dual kinase inhibition .

Notable Hybrid :

3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-phenyl-pyrrolidine-2,5-dione demonstrated IC₅₀ = 1.9 µM against breast cancer cells (MDA-MB-231) .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Key structural analogs and their differences are summarized below:

Key Observations:

- Fluorine Substitution: The 4-fluorophenyl group in the target compound and HPFPTzone enhances metabolic stability and target affinity compared to non-fluorinated analogs like (5Z)-5-(2-methylbenzylidene)-3-phenyl derivatives .

- Allylidene vs.

- Bioactivity Trends : Thiazolidin-4-ones with electron-withdrawing groups (e.g., -F, -Br) show improved kinase or antimicrobial activity, as seen in ASK1 inhibitors (IC₅₀ = 0.2 μM) and H5-32 derivatives .

Crystallographic and Computational Insights

- Crystal Packing : Analogous compounds (e.g., (5Z)-5-(2-methylbenzylidene)-3-phenyl derivatives) form hydrogen-bonded dimers via N–H···S interactions, stabilizing the crystal lattice .

- In Silico Predictions : Molecular docking studies suggest that the allylidene group in the target compound may enhance binding to hydrophobic kinase domains, similar to ASK1 inhibitors .

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

- 4-Fluorophenyl Group : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity. Fluorine’s electron-withdrawing effect stabilizes the thiazolidinone ring, reducing metabolic degradation .

- 2-Methyl-3-phenylallylidene : The bulky substituent induces steric hindrance, potentially blocking enzyme active sites (e.g., bacterial dihydrofolate reductase). Methyl groups may enhance antifungal activity by disrupting ergosterol biosynthesis .

Contradictions : Some studies report reduced cytotoxicity with fluorophenyl groups compared to chloro analogs, necessitating rigorous dose-response assays (IC₅₀ comparisons) .

Basic: What are the primary biological targets studied for this compound?

Q. Methodological Answer :

- Antimicrobial Screening : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via MIC assays (µg/mL). Thioxo-thiazolidinones disrupt bacterial cell walls by inhibiting penicillin-binding proteins .

- Anticancer Potential : Evaluate via MTT assay on cancer cell lines (e.g., MCF-7, HeLa). The compound’s electrophilic thiol group may covalently bind to cysteine residues in oncogenic proteins .

- Enzyme Inhibition : Assess α-glucosidase or tyrosinase inhibition for antidiabetic/melanogenesis applications. IC₅₀ values correlate with substituent electronegativity .

Advanced: How to resolve contradictions in reported biological activity data?

Q. Case Study :

- Issue : Conflicting MIC values (e.g., 8 µg/mL vs. 32 µg/mL for S. aureus in two studies).

- Resolution :

Basic: What computational methods support the design of analogs?

Q. Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with E. coli DNA gyrase (PDB: 1KZN). The allylidene moiety shows π-π stacking with Phe-122 .

- QSAR Models : Apply CoMFA/CoMSIA to correlate substituent electronegativity (Hammett σ) with antibacterial log(1/MIC) .

- ADMET Prediction : SwissADME predicts moderate BBB permeability (logBB = -0.5) and CYP3A4 metabolism risks .

Advanced: What are the challenges in crystallizing this compound for X-ray studies?

Q. Methodological Answer :

- Crystallization Issues : Poor crystal growth due to planar conjugated system and flexible allylidene chain.

- Solutions :

- Use slow evaporation in DMF/ethanol (1:3) at 4°C.

- Introduce hydrogen-bond donors (e.g., co-crystallize with thiourea) to stabilize lattice packing .

- Validation : Compare experimental XRD data with Cambridge Structural Database entries (e.g., CCDC 1850122 for analogous thiazolidinones) .

Basic: How to assess stability under physiological conditions?

Q. Methodological Answer :

- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 h. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

- Light Sensitivity : Expose to UV (254 nm) for 48 h; thioxo groups may photo-isomerize to disulfides .

- Thermal Stability : TGA/DSC analysis shows decomposition onset at 180–200°C, correlating with loss of the allylidene moiety .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Q. Methodological Answer :

- Salt Formation : React with sodium bicarbonate to form a water-soluble sodium thiolate (improves solubility by 10–20×).

- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm, PDI <0.2) via emulsion-solvent evaporation.

- Prodrug Design : Introduce a phosphate ester at the 4-oxo position, cleaved by alkaline phosphatase in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.